molecular formula C9H12ClNS2 B2837981 2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride CAS No. 2137916-32-4

2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride

Cat. No.: B2837981
CAS No.: 2137916-32-4
M. Wt: 233.77
InChI Key: TVWYYIWTIBMXKE-UHFFFAOYSA-N
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Description

2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H11NS2·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents (e.g., bromine, chlorine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, amine derivatives

    Substitution: Halogenated thienothiophene derivatives

Mechanism of Action

The mechanism of action of 2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of novel materials and bioactive molecules .

Properties

IUPAC Name

2-(5-methylthieno[2,3-b]thiophen-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS2.ClH/c1-6-4-8-7(2-3-10)5-11-9(8)12-6;/h4-5H,2-3,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWYYIWTIBMXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)SC=C2CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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